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For Researchers, Scientists, and Drug Development Professionals

Introduction
6-Bromo-2-chlorobenzothiazole is a versatile heterocyclic building block of significant interest

in medicinal chemistry and materials science.[1] Its unique bifunctional nature, possessing both

a reactive chloro group at the 2-position and a bromo group at the 6-position, allows for

selective and sequential functionalization. This dual reactivity makes it a valuable intermediate

for the synthesis of a diverse array of more complex molecules, including pharmaceutical

agents and agrochemicals.[1] The benzothiazole core itself is a privileged structure found in

numerous biologically active compounds.[2] This guide provides an in-depth overview of the

synthesis, properties, and key applications of 6-bromo-2-chlorobenzothiazole as a synthetic

intermediate, complete with experimental protocols and data to facilitate its use in research and

development.

Physicochemical Properties
A summary of the key physicochemical properties of 6-Bromo-2-chlorobenzothiazole is

presented in the table below.
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Property Value Reference

CAS Number 80945-86-4 [1][3]

Molecular Formula C₇H₃BrClNS [1][3]

Molecular Weight 248.53 g/mol [3]

Appearance
White to off-white or pale

yellow crystalline powder
[1]

Melting Point 98-102 °C [1]

Purity ≥96% (GC) [1]

Predicted ¹H NMR

δ (CDCl₃) 7.95 (d, J=1.9 Hz,

1H), 7.65 (d, J=8.7 Hz, 1H),

7.50 (dd, J=8.7, 1.9 Hz, 1H)

N/A

Predicted ¹³C NMR

δ (CDCl₃) 152.0, 142.1, 137.9,

129.8, 125.0, 122.3, 118.5,

117.8

N/A

Note: Predicted NMR data is based on known values for 2-chlorobenzothiazole and the

expected substituent effects of bromine.

Synthesis of 6-Bromo-2-chlorobenzothiazole
A common and effective method for the synthesis of 6-Bromo-2-chlorobenzothiazole involves

a two-step process starting from the commercially available 4-bromoaniline. The initial step is

the formation of 2-amino-6-bromobenzothiazole, followed by a Sandmeyer-type reaction to

replace the amino group with a chloro group.
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Synthesis of 2-Amino-6-bromobenzothiazole Synthesis of 6-Bromo-2-chlorobenzothiazole

4-Bromoaniline

Thiocyanation/
Cyclization

KSCN Br2 / Acetic Acid

2-Amino-6-bromobenzothiazole

2-Amino-6-bromobenzothiazole

Diazotization

NaNO2 / aq. HCl

6-Bromo-1,3-benzothiazol-2-diazonium chloride

Sandmeyer Reaction

CuCl / aq. HCl

6-Bromo-2-chlorobenzothiazole

Click to download full resolution via product page

Caption: Synthetic pathway to 6-Bromo-2-chlorobenzothiazole.

Experimental Protocols
Part 1: Synthesis of 2-Amino-6-bromobenzothiazole

This protocol is adapted from the synthesis of similar 2-aminobenzothiazoles.[4]

Materials: 4-Bromoaniline, Potassium thiocyanate (KSCN), Bromine (Br₂), Glacial acetic

acid.

Procedure:
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In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel,

and thermometer, dissolve 4-bromoaniline (1.0 eq) and potassium thiocyanate (3.0 eq) in

glacial acetic acid.

Cool the mixture to 0-5 °C in an ice-salt bath.

Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel,

maintaining the temperature below 10 °C.

After the addition is complete, allow the mixture to stir at room temperature for 12-16

hours.

Pour the reaction mixture into a beaker of ice water.

Neutralize the solution with a concentrated ammonium hydroxide solution until a

precipitate forms.

Filter the solid, wash thoroughly with water, and dry under vacuum.

Recrystallize the crude product from ethanol to obtain pure 2-amino-6-

bromobenzothiazole.

Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Typical Yield
(%)

Physical State

2-Amino-6-

bromobenzothiaz

ole

C₇H₅BrN₂S 229.10 75-85 Pale yellow solid

Part 2: Synthesis of 6-Bromo-2-chlorobenzothiazole via Sandmeyer Reaction

This protocol is a standard Sandmeyer reaction procedure.[5][6][7]

Materials: 2-Amino-6-bromobenzothiazole, Sodium nitrite (NaNO₂), Concentrated

hydrochloric acid (HCl), Copper(I) chloride (CuCl).
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Procedure:

In a beaker, suspend 2-amino-6-bromobenzothiazole (1.0 eq) in a mixture of concentrated

hydrochloric acid and water.

Cool the suspension to 0-5 °C in an ice-salt bath.

Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5

°C. Stir for 30 minutes to form the diazonium salt solution.

In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid

and cool to 0-5 °C.

Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with

vigorous stirring.

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. A solid

precipitate should form.

Filter the solid, wash with water, and then a small amount of cold ethanol.

Dry the solid under vacuum. The crude product can be purified by column chromatography

on silica gel (eluent: hexane/ethyl acetate) or recrystallization from ethanol.

Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Typical Yield
(%)

Physical State

6-Bromo-2-

chlorobenzothiaz

ole

C₇H₃BrClNS 248.53 60-75
Off-white

crystalline solid

Applications in Palladium-Catalyzed Cross-Coupling
Reactions
6-Bromo-2-chlorobenzothiazole is an excellent substrate for various palladium-catalyzed

cross-coupling reactions, allowing for the introduction of a wide range of substituents at both
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the 2- and 6-positions. The differential reactivity of the C-Cl and C-Br bonds can be exploited

for selective functionalization. Generally, the C-Br bond is more reactive in oxidative addition to

palladium(0) than the C-Cl bond, allowing for selective reactions at the 6-position.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting 6-bromo-2-
chlorobenzothiazole with boronic acids or their esters.

6-Bromo-2-chlorobenzothiazole

Pd(0) Catalyst
(e.g., Pd(PPh3)4)

Arylboronic Acid

6-Aryl-2-chlorobenzothiazole

Base
(e.g., K2CO3)

Solvent
(e.g., Toluene/H2O)

Click to download full resolution via product page

Caption: Suzuki-Miyaura coupling of 6-Bromo-2-chlorobenzothiazole.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is based on general procedures for Suzuki couplings of aryl bromides.[8][9]

Materials: 6-Bromo-2-chlorobenzothiazole, Arylboronic acid,

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃),

Toluene, Water.

Procedure:
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To a round-bottom flask, add 6-bromo-2-chlorobenzothiazole (1.0 eq), the arylboronic

acid (1.2 eq), and potassium carbonate (2.0 eq).

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction by

TLC.

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and

wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel.

Arylboronic Acid Product Typical Yield (%)

Phenylboronic acid
2-Chloro-6-

phenylbenzothiazole
80-95

4-Methoxyphenylboronic acid
2-Chloro-6-(4-

methoxyphenyl)benzothiazole
75-90

3-Pyridinylboronic acid
2-Chloro-6-(pyridin-3-

yl)benzothiazole
70-85

Sonogashira Coupling
The Sonogashira coupling allows for the formation of C-C triple bonds by reacting 6-bromo-2-
chlorobenzothiazole with terminal alkynes.
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6-Bromo-2-chlorobenzothiazole

Pd Catalyst
(e.g., PdCl2(PPh3)2)

Terminal Alkyne

6-Alkynyl-2-chlorobenzothiazoleCu(I) Cocatalyst
(e.g., CuI)

Base
(e.g., Et3N)

Solvent
(e.g., THF)

Click to download full resolution via product page

Caption: Sonogashira coupling of 6-Bromo-2-chlorobenzothiazole.

Experimental Protocol: Sonogashira Coupling

This protocol is based on general procedures for Sonogashira couplings of aryl bromides.[10]

[11][12]

Materials: 6-Bromo-2-chlorobenzothiazole, Terminal alkyne,

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], Copper(I) iodide (CuI),

Triethylamine (Et₃N), Anhydrous tetrahydrofuran (THF).

Procedure:

To a Schlenk flask, add 6-bromo-2-chlorobenzothiazole (1.0 eq),

bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

Evacuate and backfill the flask with an inert gas.

Add anhydrous THF and triethylamine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/product/b1270875?utm_src=pdf-body-img
https://www.benchchem.com/product/b1270875?utm_src=pdf-body
https://www.researchgate.net/figure/Sonogashira-coupling-reaction-of-aryl-halides-with-phenylacetylene_fig5_368354414
https://www.rsc.org/suppdata/qo/c4/c4qo00198b/c4qo00198b1.pdf
https://www.ijnc.ir/article_709224_c41b05e74c52e24c967a3fc70aa99687.pdf
https://www.benchchem.com/product/b1270875?utm_src=pdf-body
https://www.benchchem.com/product/b1270875?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1270875?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add the terminal alkyne (1.2 eq) via syringe.

Stir the reaction mixture at room temperature or heat to 50-60 °C for 6-12 hours,

monitoring by TLC.

After completion, filter the reaction mixture through a pad of Celite, washing with THF.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous

sodium sulfate, and concentrate.

Purify the crude product by column chromatography on silica gel.

Terminal Alkyne Product Typical Yield (%)

Phenylacetylene
2-Chloro-6-

(phenylethynyl)benzothiazole
75-90

Ethynyltrimethylsilane

2-Chloro-6-

((trimethylsilyl)ethynyl)benzothi

azole

80-95

1-Hexyne
2-Chloro-6-(hex-1-yn-1-

yl)benzothiazole
70-85

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by

reacting 6-bromo-2-chlorobenzothiazole with primary or secondary amines.
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Primary or Secondary
Amine
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Caption: Buchwald-Hartwig amination of 6-Bromo-2-chlorobenzothiazole.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on general procedures for Buchwald-Hartwig aminations of aryl

bromides.[13][14][15][16]

Materials: 6-Bromo-2-chlorobenzothiazole, Amine (primary or secondary),

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], 2-Dicyclohexylphosphino-2',4',6'-

triisopropylbiphenyl (XPhos), Sodium tert-butoxide (NaOtBu), Anhydrous toluene.

Procedure:

To a glovebox or an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq) and XPhos (0.04

eq).

Add 6-bromo-2-chlorobenzothiazole (1.0 eq), the amine (1.2 eq), and sodium tert-

butoxide (1.4 eq).
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Add anhydrous, degassed toluene.

Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by

TLC.

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of

Celite.

Concentrate the filtrate and purify the crude product by column chromatography on silica

gel.

Amine Product Typical Yield (%)

Morpholine
4-(2-Chlorobenzothiazol-6-

yl)morpholine
85-95

Aniline
N-(2-Chlorobenzothiazol-6-

yl)aniline
70-85

Diethylamine
N-(2-Chlorobenzothiazol-6-yl)-

N-ethylamine
75-90

Conclusion
6-Bromo-2-chlorobenzothiazole is a highly valuable and versatile synthetic intermediate. Its

dual reactive sites allow for a range of selective transformations, particularly through palladium-

catalyzed cross-coupling reactions. This guide provides a foundation for the synthesis and

application of this important building block, offering detailed protocols and expected outcomes

based on established chemical principles and analogous reactions. The ability to readily

introduce diverse functionalities at the 6-position makes 6-bromo-2-chlorobenzothiazole a

key component in the design and synthesis of novel compounds for drug discovery and

materials science. Further exploration of its reactivity, particularly in sequential cross-coupling

reactions, will undoubtedly continue to expand its utility in the field of organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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